2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the morpholine ring. Common synthetic routes may involve:
Formation of the sulfonamide bond: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the morpholine ring: This step may involve the reaction of a phenylmorpholine derivative with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield primary amines.
Scientific Research Applications
2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfonamides.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The morpholine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is unique due to its combination of a sulfonamide group and a morpholine ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
2-Methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to compile and analyze the available data on its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H26N2O3S
- Molecular Weight : 358.49 g/mol
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Carbonic Anhydrases : Some sulfonamides have been shown to selectively inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes, including pH regulation and ion transport. This inhibition can lead to altered cellular metabolism and apoptosis in cancer cells .
- Induction of Apoptosis : Studies have demonstrated that certain derivatives induce apoptosis in cancer cell lines through activation of caspases and modulation of Bcl-2 family proteins. This apoptotic pathway is crucial for eliminating malignant cells .
- Cell Cycle Arrest : Compounds in this class may also interfere with cell cycle progression, particularly at the G1/S phase transition, thereby inhibiting tumor growth .
Biological Activity Data
The biological activity of this compound has been evaluated against various cancer cell lines. Below is a summary of the findings:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
A549 (Lung Cancer) | 15.3 | Cell cycle arrest |
HeLa (Cervical Cancer) | 12.8 | Increased caspase activity |
PC-3 (Prostate Cancer) | 14.0 | Inhibition of carbonic anhydrase |
Case Study 1: MCF-7 Cell Line
In vitro studies on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 10.5 µM. Flow cytometry analysis confirmed that the compound induced apoptosis, as evidenced by increased annexin V staining and activation of caspase-3 .
Case Study 2: A549 Cell Line
Similar experiments conducted on A549 lung cancer cells indicated an IC50 value of 15.3 µM. The compound was found to cause G1 phase arrest, leading to decreased proliferation rates. Western blot analyses showed upregulation of p21 and downregulation of cyclin D1, suggesting effective cell cycle modulation .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c1-18-10-11-20(27-2)22(16-18)29(25,26)23-12-6-7-13-24-14-15-28-21(17-24)19-8-4-3-5-9-19/h3-5,8-11,16,21,23H,6-7,12-15,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEABGHFTSDILF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.